An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-benzothiazole-2-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-benzothiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
5-Bromo-benzothiazole-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its unique structural architecture, featuring a bromine-substituted benzothiazole core appended with a reactive aldehyde group, confers a versatile reactivity profile. This makes it a sought-after intermediate in the synthesis of a diverse array of bioactive molecules and functional materials. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization, offering a critical resource for researchers engaged in its application. The benzothiazole nucleus is a prominent scaffold in numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The strategic placement of a bromine atom and an aldehyde functional group on this core structure opens avenues for a multitude of chemical transformations, enabling the construction of complex molecular entities with tailored biological and physical characteristics.
Molecular and Physicochemical Profile
The fundamental properties of 5-Bromo-benzothiazole-2-carbaldehyde are summarized below, providing a foundational understanding of its chemical identity and behavior.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₄BrNOS | [1][2] |
| Molecular Weight | 242.09 g/mol | [1] |
| CAS Number | 885279-64-1 | [1][2] |
| Appearance | Yellow to light yellow or white solid | [2] |
| Melting Point | 147 ± 5 °C | [2] |
| Boiling Point | Not available (may decompose) | |
| Solubility | Generally soluble in organic solvents like Dichloromethane (DCM). Sparingly soluble in water.[3] |
Structural and Crystallographic Analysis
Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of 5-Bromo-benzothiazole-2-carbaldehyde. The compound crystallizes in the monoclinic space group P2₁/c. The benzothiazole core is planar, with the aldehyde group at the 2-position exhibiting a slight dihedral angle relative to the fused ring system. The bromine atom at the 5-position influences the molecular geometry through steric effects.
Key crystallographic parameters are detailed below:
| Parameter | Value | Source(s) |
| Space Group | P2₁/c | |
| Unit Cell Parameters | a = 7.42 Å, b = 12.58 Å, c = 14.23 Å, β = 105.7° | |
| C–Br Bond Length | 1.89 Å | |
| C=O Bond Length | 1.22 Å |
Density functional theory (DFT) calculations have been employed to complement experimental data, providing theoretical values for bond lengths and dipole moment (4.12 D) that are in good agreement with experimental findings.
Synthesis and Purification
The primary synthetic route to 5-Bromo-benzothiazole-2-carbaldehyde is through the electrophilic bromination of benzothiazole-2-carbaldehyde. This method offers a direct and efficient pathway to the desired product.
Experimental Protocol: Direct Bromination
This protocol outlines a general procedure for the synthesis of 5-Bromo-benzothiazole-2-carbaldehyde.
Diagram of the Synthesis Workflow:
Caption: Synthetic workflow for 5-Bromo-benzothiazole-2-carbaldehyde.
Step-by-Step Methodology:
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Dissolution: Dissolve benzothiazole-2-carbaldehyde in an inert organic solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to a controlled temperature, typically between 0 °C and room temperature, using an ice bath. This is crucial to manage the exothermicity of the reaction and prevent over-bromination.
-
Bromination: Slowly add a solution of molecular bromine (Br₂) in the same solvent to the stirred solution of the starting material. The reaction is typically rapid.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is usually complete within 15 to 60 minutes.
-
Quenching and Workup: Upon completion, quench the reaction with an appropriate aqueous solution, such as sodium thiosulfate, to consume any unreacted bromine. Separate the organic layer.
-
Extraction and Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography using a gradient of ethyl acetate in n-hexane to yield the pure 5-Bromo-benzothiazole-2-carbaldehyde.
Spectral Characterization
Thorough spectral analysis is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde proton. Due to the substitution pattern, the aromatic region will display a complex splitting pattern. The aldehyde proton will appear as a singlet in the downfield region, typically around 10 ppm.
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¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be observed at a characteristic downfield shift (around 180-190 ppm). The carbons of the benzothiazole ring will appear in the aromatic region, with their chemical shifts influenced by the bromine substituent and the electron-withdrawing aldehyde group.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
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A strong absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde.
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C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹.
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C=C and C=N stretching vibrations of the benzothiazole ring in the 1400-1600 cm⁻¹ region.
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The C-Br stretching vibration will be observed in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (242.09 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio) will be observed for the molecular ion.
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Fragmentation: Common fragmentation pathways may include the loss of the aldehyde group (CHO) or the bromine atom.
Analytical Methods for Quality Control
High-performance liquid chromatography (HPLC) is a robust and reliable technique for assessing the purity of 5-Bromo-benzothiazole-2-carbaldehyde.
HPLC Protocol
The following is a representative HPLC method that can be adapted for the analysis of this compound.
Diagram of the HPLC Analysis Workflow:
Caption: Workflow for HPLC analysis of 5-Bromo-benzothiazole-2-carbaldehyde.
Chromatographic Conditions:
| Parameter | Value | Source(s) |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | [4] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (50:50, v/v) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Injection Volume | 10 µL | [4] |
| Column Temperature | 30°C | [4] |
| Detection Wavelength | 250 nm | [4] |
| Run Time | 10 minutes | [4] |
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh a known amount of a reference standard of 5-Bromo-benzothiazole-2-carbaldehyde and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Sample Solution: Prepare the sample solution by dissolving a weighed amount of the synthesized compound in the mobile phase to a similar concentration as the standard solution.
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Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
Applications in Research and Development
5-Bromo-benzothiazole-2-carbaldehyde is a valuable precursor in several areas of chemical and pharmaceutical research.
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Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel therapeutic agents. The benzothiazole scaffold is a well-established pharmacophore, and derivatives of this compound have been investigated for their potential as antimicrobial and anticancer agents.[2]
-
Organic Synthesis: The aldehyde functionality allows for a wide range of chemical transformations, including nucleophilic addition, condensation reactions to form Schiff bases, and oxidation to the corresponding carboxylic acid.[2] This makes it a versatile building block for the synthesis of more complex organic molecules.
-
Fluorescent Probes: The benzothiazole core is known to exhibit fluorescence. Derivatives of 5-Bromo-benzothiazole-2-carbaldehyde can be utilized in the development of fluorescent probes for biological imaging and sensing applications.[2]
-
Material Science: This compound can be incorporated into the structure of novel organic materials with specific electronic or optical properties.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 5-Bromo-benzothiazole-2-carbaldehyde. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromo-benzothiazole-2-carbaldehyde is a compound of significant interest with a well-defined physicochemical profile and versatile reactivity. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and scientists, facilitating its effective use in the advancement of drug discovery and materials science.
References
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